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Compound of Interest

Compound Name: 3,5-dimethyl-N-phenylbenzamide

Cat. No.: B287559 Get Quote

CAS Number: 25050-22-0

This technical guide provides a comprehensive overview of 3,5-dimethyl-N-
phenylbenzamide, also known as N-(3,5-dimethylphenyl)benzamide, for researchers,

scientists, and drug development professionals. This document covers its chemical properties,

synthesis, characterization, and known biological activities, with a focus on its potential

mechanisms of action.

Chemical and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b287559?utm_src=pdf-interest
https://www.benchchem.com/product/b287559?utm_src=pdf-body
https://www.benchchem.com/product/b287559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b287559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 25050-22-0 [1]

Molecular Formula C₁₅H₁₅NO [1]

Molecular Weight 225.29 g/mol [1]

Canonical SMILES
CC1=CC(=CC(=C1)NC(=O)C2

=CC=CC=C2)C
[1]

InChIKey
PPCBJAXGIPETIF-

UHFFFAOYSA-N

Calculated XLogP3 3.3 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 2 [1]

Exact Mass 225.115364102 [1]

Synthesis and Characterization
A general and efficient method for the synthesis of N-aryl amides involves the reaction of

nitroarenes with acyl chlorides mediated by iron in water.[2] This approach provides a

straightforward route to compounds such as 3,5-dimethyl-N-phenylbenzamide.

Experimental Protocol: General Synthesis of N-Aryl
Benzamides
This protocol describes a general method for the synthesis of N-aryl benzamides from an

appropriate amine and benzoyl chloride.

Materials:

3,5-dimethylaniline
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Benzoyl chloride

Triethylamine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

10% aqueous Sodium Carbonate (Na₂CO₃)

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethyl acetate

Procedure:

Dissolve 3,5-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in

dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution with stirring.

Allow the reaction mixture to warm to room temperature and stir for 12 hours under a

nitrogen atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water.

Separate the organic layer and wash it sequentially with 1 M HCl, 10% Na₂CO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄ and filter.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-
dimethyl-N-phenylbenzamide.
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Characterization Data for 3,5-dimethyl-N-
phenylbenzamide

Data Type Spectral Data

¹H NMR (600 MHz, CDCl₃)

δ 7.94 (s, 1H), 7.88 (d, J = 9.0 Hz, 2H), 7.54 (t, J

= 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.31 (s,

2H), 6.81 (s, 1H), 2.32 (s, 6H)

¹³C NMR (150 MHz, CDCl₃)

δ 165.84, 138.84 (2C), 137.87, 135.19, 131.81,

128.81 (2C), 127.12 (2C), 126.39, 118.13 (2C),

21.48 (2C)

HRMS (ESI)
m/z (M+H)⁺ calcd for C₁₅H₁₆NO = 226.1232,

found 226.1233

[Spectra data sourced from a supplementary material file from The Royal Society of Chemistry.]

[3]

Biological Activity and Potential Mechanisms of
Action
N-phenylbenzamide derivatives have demonstrated a wide range of biological activities,

including antiviral, anticancer, and antiparasitic properties. While specific data for 3,5-dimethyl-
N-phenylbenzamide is limited, studies on closely related analogs provide insights into its

potential mechanisms of action.

Inhibition of Melanogenesis via TRP-2 Degradation
A close analog, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to inhibit

melanin production.[4] This compound does not affect the activity of tyrosinase, a key enzyme

in melanogenesis, but instead promotes the proteasomal degradation of tyrosinase-related

protein 2 (TRP-2).[4][5] This leads to a reduction in melanin synthesis. Furthermore, this analog

was found to inhibit the proliferation of melanoma cells by inducing G1 cell cycle arrest.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b287559?utm_src=pdf-body
https://www.benchchem.com/product/b287559?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Fundamental_Chemistry_of_N_Aryl_Benzamides_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/product/b287559?utm_src=pdf-body
https://www.benchchem.com/product/b287559?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18066825/
https://pubmed.ncbi.nlm.nih.gov/18066825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8830504/
https://pubmed.ncbi.nlm.nih.gov/18066825/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b287559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,5-dimethyl-N-phenylbenzamide
(analog) Ubiquitin

promotes
TRP-2

Ubiquitination
Proteasome TRP-2 Degradation Melanin Synthesis

Click to download full resolution via product page

Caption: Proposed mechanism of melanogenesis inhibition by a 3,5-dimethyl-N-
phenylbenzamide analog.

Modulation of mTORC1 Signaling and Autophagy
Other benzamide derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides,

have been identified as potent anticancer agents that modulate the mTORC1 signaling

pathway and autophagy.[6][7] These compounds have been shown to reduce mTORC1 activity,

leading to an increase in basal autophagy.[6] However, they also disrupt the autophagic flux

under certain conditions, which can contribute to their antiproliferative effects.[6] Given the

structural similarities, it is plausible that 3,5-dimethyl-N-phenylbenzamide could exhibit similar

activities.
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Caption: Potential modulation of the mTORC1 and autophagy pathways by N-

phenylbenzamide derivatives.

Antiviral Activity
Several studies have highlighted the potential of N-phenylbenzamide derivatives as antiviral

agents, particularly against Enterovirus 71 (EV71) and Coxsackievirus.[8][9][10] The proposed

mechanism for some of these compounds involves binding to the viral capsid, which stabilizes

the virion and prevents uncoating, a crucial step in the viral replication cycle.

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of a compound against cancer cell lines.

Materials:
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Human cancer cell lines (e.g., A549, HeLa, MCF-7)

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

3,5-dimethyl-N-phenylbenzamide

Doxorubicin (positive control)

Dimethyl sulfoxide (DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

96-well plates

Procedure:

Seed cancer cells in a 96-well plate at a density of 2x10⁵ cells per well in 100 µL of culture

medium and incubate for 24 hours.

Prepare stock solutions of the test compound and doxorubicin in DMSO.

Add different concentrations of the test compound to the cells and incubate for 48 hours.

After incubation, add MTT solution to each well and incubate for another 4 hours.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50%

of cell growth).[5]

This guide provides a foundational understanding of 3,5-dimethyl-N-phenylbenzamide for

researchers in drug discovery and development. Further investigation into its specific biological

targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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